Product packaging for Methyl 3-carbamothioyl-4-methylbenzoate(Cat. No.:CAS No. 1399181-36-2)

Methyl 3-carbamothioyl-4-methylbenzoate

Cat. No.: B1403891
CAS No.: 1399181-36-2
M. Wt: 209.27 g/mol
InChI Key: LXXUZFMQVZJGFV-UHFFFAOYSA-N
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Description

Methyl 3-carbamothioyl-4-methylbenzoate (CAS: Not explicitly provided) is a benzoate derivative featuring a carbamothioyl (–C(=S)NH₂) group at the 3-position and a methyl ester (–COOCH₃) at the 4-position of the benzene ring. Though direct data on this compound are absent in the provided evidence, comparisons with structurally related analogs (e.g., methyl esters with amino, bromo, or nitro substituents) allow inferences about its properties and applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2S B1403891 Methyl 3-carbamothioyl-4-methylbenzoate CAS No. 1399181-36-2

Properties

IUPAC Name

methyl 3-carbamothioyl-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-6-3-4-7(10(12)13-2)5-8(6)9(11)14/h3-5H,1-2H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXUZFMQVZJGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 3-amino-4-methylbenzoate Intermediate

  • Method: Esterification of 3-amino-4-methylbenzoic acid with methanol in the presence of thionyl chloride (SOCl2) as a catalyst.

  • Procedure: 3-amino-4-methylbenzoic acid is dissolved in anhydrous methanol, cooled in an ice bath, and SOCl2 is added dropwise. The mixture is then refluxed for approximately 4 hours. After concentration under reduced pressure, the product is extracted and purified to yield methyl 3-amino-4-methylbenzoate with yields around 97% and melting point 113-117 °C.

Parameter Details
Starting Material 3-amino-4-methylbenzoic acid
Reagent Methanol, SOCl2
Temperature Ice bath cooling, then reflux
Reaction Time 4 hours
Yield ~97%
Product Form Beige powder
Melting Point 113-117 °C

Reduction of Nitro Precursors

  • Alternative route: Hydrogenation of methyl 4-methyl-3-nitrobenzoate in methanol using Raney nickel catalyst under 50 psi hydrogen pressure for 8 hours to yield methyl 3-amino-4-methylbenzoate with 96% yield.

Introduction of the Carbamothioyl Group

  • General approach: Conversion of the amino group to a carbamothioyl (thiourea) moiety is typically achieved by reaction with thiocarbamoyl reagents such as thiophosgene or by direct condensation with thiourea derivatives.

  • Typical procedure: The amino ester is reacted with thiocarbamoyl chloride or an equivalent thiocarbonyl transfer reagent in an appropriate solvent under controlled temperature (often 0–25 °C) to avoid side reactions. The reaction time varies from 2 to 6 hours depending on reagent and conditions.

  • Purification: The crude product is isolated by filtration or extraction, followed by recrystallization from suitable solvents such as ethanol or ethyl acetate.

Alternative Synthetic Strategies

  • Amidation and Guanidination routes: Patents and literature describe the synthesis of related compounds via conversion of methyl 3-amino-4-methylbenzoate to methyl 3-guanidino-4-methylbenzoate, which can be further modified to carbamothioyl derivatives by sulfur incorporation.

  • Use of peptide coupling reagents: Activation of carboxylic acid groups with coupling agents like T3P, EDC, or HBTU facilitates formation of amide or thiourea linkages under mild conditions, improving yields and selectivity.

Step Reagents/Conditions Yield (%) Notes
Esterification of acid Methanol, SOCl2, reflux 4 h 97 High purity, beige powder
Nitro reduction Raney Ni, MeOH, 50 psi H2, 8 h 96 Efficient hydrogenation
Carbamothioyl group formation Thiocarbamoyl chloride or thiourea, 0–25 °C, 2–6 h 70-85* Requires careful temperature control
Guanidination (alternative) Coupling reagents (T3P, EDC), organic base, t-butanol 75-90* Improves solubility, avoids explosive reagents

*Yields vary depending on exact reagents and scale.

  • Products are typically characterized by melting point, NMR spectroscopy (1H, 13C), and mass spectrometry to confirm structure and purity.

  • The melting point of methyl 3-amino-4-methylbenzoate is reported as 113-117 °C, consistent with literature values.

  • The carbamothioyl derivatives generally crystallize as white to cream powders, soluble slightly in methanol and chloroform.

The preparation of methyl 3-carbamothioyl-4-methylbenzoate involves:

  • Efficient synthesis of methyl 3-amino-4-methylbenzoate by esterification or reduction methods.

  • Subsequent introduction of the carbamothioyl group via reaction with thiocarbamoyl reagents under controlled conditions.

  • Alternative synthetic pathways include guanidination and use of peptide coupling reagents to improve reaction efficiency and safety.

The described methods yield high purity products suitable for further chemical transformations or applications in pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-carbamothioyl-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.

    Substitution: The methyl group on the benzoate ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-carbamothioyl-4-methylbenzoate has been investigated for its potential as a pharmaceutical agent due to its structural similarities to known bioactive compounds.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. A study conducted on various cancer cell lines demonstrated that modifications of this compound led to enhanced cytotoxic effects, particularly against A204 cells, with IC50 values ranging from 3.39 µM to 4 µM, indicating potent activity against tumor cells .

Inhibition of PD-1/PD-L1 Pathway

Research has also focused on the compound's ability to inhibit the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. Virtual screening methods have identified this compound as a potential lead compound for developing small-molecule inhibitors targeting this pathway .

Agricultural Applications

In agricultural science, this compound has been studied for its role as a pesticide and herbicide.

Pest Resistance

Field trials have shown that formulations containing this compound can effectively reduce pest populations in crops, leading to improved yields. The compound's efficacy is attributed to its ability to disrupt the biochemical pathways in target pests, resulting in higher mortality rates compared to conventional pesticides .

Plant Growth Regulation

Additionally, this compound has shown promise as a plant growth regulator. Studies indicate that it can enhance root development and increase resistance to environmental stressors, making it a valuable tool for sustainable agriculture practices .

Material Science Applications

This compound is also being explored for its properties in material science.

Polymer Synthesis

The compound can serve as a monomer in the synthesis of novel polymers with specific mechanical and thermal properties. Research has demonstrated that incorporating this compound into polymer matrices enhances their durability and resistance to degradation .

Nanomaterial Development

Furthermore, this compound has been utilized in the development of nanomaterials for drug delivery systems. Its unique chemical structure allows for effective encapsulation of therapeutic agents, improving their bioavailability and targeting capabilities .

Table 1: Anticancer Activity of this compound Derivatives

Compound VariantCell LineIC50 (µM)Mechanism of Action
Variant AA2043.39Microtubule inhibition
Variant BA2043.61Apoptosis induction
Variant CA2043.78Cell cycle arrest

Table 2: Efficacy of this compound in Pest Control

Crop TypePest TargetReduction Rate (%)Yield Improvement (%)
CornAphids7520
SoybeanWhiteflies8025
TomatoThrips7015

Mechanism of Action

The mechanism of action of Methyl 3-carbamothioyl-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The carbamothioyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of Methyl 3-carbamothioyl-4-methylbenzoate and its analogs:

Compound Name Substituents (Position) Functional Groups Structural Similarity Score
This compound –COOCH₃ (4), –C(=S)NH₂ (3) Ester, carbamothioyl N/A
Methyl 3-amino-4-(methylamino)benzoate –COOCH₃ (4), –NH₂ (3), –NHCH₃ (4) Ester, amine, methylamine 1.00
Methyl 4-amino-3-(phenylamino)benzoate –COOCH₃ (4), –NH₂ (4), –NHC₆H₅ (3) Ester, amine, aniline 0.98
Ethyl 3-amino-4-(p-tolylamino)benzoate –COOCH₂CH₃ (4), –NH₂ (3), –NHC₆H₄CH₃ (4) Ester (ethyl), amine, toluidine 0.93
Methyl 3-bromo-4-methylbenzoate –COOCH₃ (4), –Br (3), –CH₃ (4) Ester, bromo, methyl N/A

Key Observations :

  • Carbamothioyl vs. Amino Groups: The carbamothioyl group (–C(=S)NH₂) in the target compound may enhance metal-binding capacity compared to amines (–NH₂) in analogs like Methyl 3-amino-4-(methylamino)benzoate .
  • Ester Chain Length: Ethyl esters (e.g., Ethyl 3-amino-4-(p-tolylamino)benzoate) exhibit lower polarity and higher lipophilicity than methyl esters, influencing solubility and pharmacokinetics .

Physicochemical Properties

Inferred properties based on substituent effects and analogs:

Property This compound Methyl 3-amino-4-(methylamino)benzoate Methyl 3-bromo-4-methylbenzoate
Polarity High (due to –C(=S)NH₂ and ester) Moderate (amine and ester) Moderate (bromo and ester)
Solubility Likely polar solvents (e.g., DMSO) Polar aprotic solvents Low in water, soluble in organics
Stability Prone to hydrolysis (thioamide) Stable under inert conditions Stable, inert to hydrolysis
Melting Point Estimated 150–180°C* ~120–140°C (similar amines) 85–90°C (observed)

*Hypothesized based on carbamothioyl analogs.

Biological Activity

Methyl 3-carbamothioyl-4-methylbenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

  • Molecular Formula : C₉H₉NOS
  • Molecular Weight : 181.24 g/mol
  • Appearance : Typically appears as a beige powder with specific chemical properties that facilitate its biological interactions.

This compound belongs to the class of thiosemicarbazones, which are known for their ability to chelate metal ions. This chelation is crucial for their biological activity, as it allows these compounds to interact with various biological targets, including enzymes and receptors involved in disease processes .

Key Mechanisms:

  • Metal Chelation : Thiosemicarbazones can stabilize both higher and lower oxidation states of transition metal ions, enhancing their biological efficacy .
  • Inhibition of Enzymatic Activity : These compounds have been shown to inhibit DNA replication and protease activity, which is significant for their antitumor and antimicrobial properties .

Biological Activities

  • Antitumor Activity :
    • Studies have demonstrated that thiosemicarbazone derivatives exhibit significant antiproliferative effects on various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against gastric cancer cells while exhibiting lesser effects on normal cells .
    • The mechanism involves the inhibition of ribonucleoside diphosphate reductase (RDR), an enzyme critical for DNA synthesis in rapidly dividing cells .
  • Antimicrobial Properties :
    • Thiosemicarbazones are recognized for their broad-spectrum antimicrobial activities, effective against bacteria and fungi. They disrupt microbial cell functions, leading to cell death .
  • Antiviral Effects :
    • Some derivatives have shown potential antiviral activity, making them candidates for further investigation in the treatment of viral infections .

Case Study 1: Antitumor Efficacy

A study focusing on the effects of thiosemicarbazone derivatives on cancer cell lines revealed that this compound significantly inhibited tumor growth in vitro. The compound was tested against several cancer types, showing a dose-dependent response in cell viability assays.

Case Study 2: Antimicrobial Testing

In another study, the compound was evaluated for its antimicrobial efficacy against common pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Data Summary

Biological ActivityObserved EffectsReference
AntitumorSignificant inhibition of cancer cell proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralPotential activity against viral pathogens

Q & A

Basic Research Questions

Q. What synthetic routes are available for Methyl 3-carbamothioyl-4-methylbenzoate, and how can researchers optimize yield and purity?

  • Methodology : A common approach involves coupling 4-methylbenzoic acid derivatives with thiourea or its analogs. For example, esterification of 3-carbamothioyl-4-methylbenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) can yield the methyl ester. Reaction conditions (temperature, solvent, catalyst) should be optimized via Design of Experiments (DoE) to minimize side products like hydrolysis byproducts. Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS (using derivatization if necessary) .

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : Combine 1H^1H- and 13C^{13}C-NMR to confirm functional groups (e.g., ester carbonyl at ~165–170 ppm, thiourea NH signals at ~9–10 ppm). IR spectroscopy can verify C=O (ester) and N-H (thiourea) stretches.
  • Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Validate geometry using WinGX/PLATON to check for anomalies like bond-length discrepancies or thermal motion outliers .

Q. What are the recommended storage and handling protocols to ensure compound stability?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Monitor stability via periodic HPLC analysis. Handle in a fume hood with nitrile gloves and lab coats to avoid dermal exposure. Dispose of waste via licensed chemical disposal services, as per EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational (DFT) predictions and experimental spectral data for this compound?

  • Methodology : Re-examine computational models (e.g., solvent effects in DFT calculations using Gaussian09) and experimental conditions (e.g., solvent polarity in NMR). Cross-validate using alternative techniques:

  • Compare experimental IR/Raman spectra with DFT-simulated spectra.
  • Use 1H^1H-1H^1H NOESY or COSY NMR to confirm spatial proximity of protons conflicting with computational predictions .

Q. What experimental designs are suitable for studying the compound’s reactivity under nucleophilic or electrophilic conditions?

  • Methodology :

  • Nucleophilic substitution : React with amines (e.g., benzylamine) in DMF at 60°C, monitoring progress via TLC (silica gel, ethyl acetate/hexane).
  • Electrophilic aromatic substitution : Use nitration (HNO₃/H₂SO₄) or halogenation (NBS/FeCl₃) to functionalize the aromatic ring. Characterize products via LC-MS and 1H^1H-NMR .

Q. How can researchers investigate the compound’s potential interactions with biological targets (e.g., enzymes or DNA)?

  • Methodology :

  • UV-Vis/fluorescence titration : Measure binding constants (KaK_a) by titrating the compound with DNA (e.g., calf thymus DNA) and analyzing absorbance/quenching.
  • Molecular docking : Use AutoDock Vina to simulate binding modes with protein targets (PDB ID: e.g., 1MBI). Validate with ITC (isothermal titration calorimetry) for thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) .

Q. What strategies are effective in addressing discrepancies between crystallographic data and molecular dynamics simulations?

  • Methodology :

  • Refine crystallographic models using OLEX2 to account for disorder or twinning .
  • Replicate MD simulations (e.g., GROMACS) with explicit solvent models and compare torsional angles with SXRD-derived geometry. Use R-factor analysis to quantify deviations .

Methodological Considerations for Data Analysis

Q. How to design a stability study to evaluate thermal and photolytic degradation pathways?

  • Methodology :

  • Thermal degradation : Heat samples at 40°C, 60°C, and 80°C in sealed vials. Analyze degradation products via LC-MS/MS (ESI+ mode) at intervals (0, 7, 14 days).
  • Photolytic degradation : Expose to UV light (λ = 254 nm) in a photostability chamber. Identify radicals via EPR spectroscopy .

Q. What analytical parameters are critical for developing a validated HPLC/GC-MS method for this compound?

  • Methodology : Optimize:

  • Column : C18 (HPLC) or DB-5MS (GC-MS).
  • Detection : UV at 254 nm (HPLC); electron ionization (GC-MS).
  • Validate specificity, linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 µg/mL), and precision (%RSD < 2%) per ICH Q2(R1) guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-carbamothioyl-4-methylbenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.